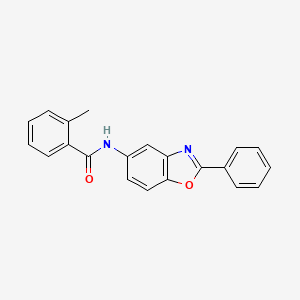

![molecular formula C14H20BrNO2S B5600843 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl-containing compounds often involves multi-coupling reactions. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles to yield unsaturated sulfones, which can further undergo reactions with nucleophiles to produce highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showcasing the synthetic versatility of sulfonyl-containing compounds (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The structural analysis of compounds similar to 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane reveals interesting features. For example, the synthesis of sulfonylimino-lambda(3)-bromane, which acts as a nitrenoid in aziridination of olefins, highlights the unique bonding and structure of sulfonyl-containing compounds. X-ray crystallographic analyses of such compounds indicate significant structural characteristics that contribute to their reactivity (Ochiai et al., 2007).

Chemical Reactions and Properties

Sulfonyl groups in compounds like this compound play a pivotal role in their reactivity. For instance, sulfone serves as a transient activating group in palladium-catalyzed asymmetric cycloadditions, leading to the synthesis of fused azepines with excellent regioselectivities and stereoselectivities (Liu et al., 2021). Additionally, sulfamoyl azides, which can be generated from secondary amines, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, showcasing the diverse chemical reactions facilitated by sulfonyl and related groups (Culhane & Fokin, 2011).

Physical Properties Analysis

The physical properties of sulfonyl-containing compounds are influenced by their molecular structure. For instance, azepanium ionic liquids, synthesized using azepane, exhibit properties such as varied liquid temperature ranges and wide electrochemical windows, which are influenced by the nature of the anion and the substituents on the azepanium cation core (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of compounds like this compound are characterized by their reactivity and potential for further functionalization. The presence of sulfonyl groups enables a wide range of chemical transformations, as evidenced by the synthesis of sulfamoyl azides and their subsequent reactions to form triazoles, highlighting the rich chemistry of sulfonyl-containing compounds (Culhane & Fokin, 2011).

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids Synthesis : Azepane serves as a precursor for synthesizing a new family of room temperature ionic liquids. Ionic liquids have been recognized for their potential in green chemistry due to their low volatility and ability to dissolve a wide range of materials. The creation of azepanium ionic liquids from azepane, through reactions with bromoalkanes or bromoalkoxyalkanes, leads to compounds with significant industrial and environmental benefits, especially in mitigating disposal issues related to diamine production byproducts in the polyamide industry (Belhocine et al., 2011).

Polymeric Material Development : Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promising results for fuel cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. The use of bis(4-fluorophenyl)sulfone and various dimethylphenyl components in their synthesis demonstrates the versatility of sulfone-based compounds in developing advanced materials (Bae et al., 2009).

Catalysis in Organic Synthesis : The development of sulfonylimino-lambda(3)-bromane as a new type of imido group donor showcases the application of sulfonyl compounds in facilitating organic reactions. This compound acts as an efficient donor in the aziridination of olefins under metal-free conditions, highlighting its role in synthesizing nitrogen-containing heterocycles at room temperature. The use of such compounds in organic synthesis can lead to more efficient and environmentally friendly reaction conditions (Ochiai et al., 2007).

Environmental Applications : Ionic liquids based on azepane derivatives have also been explored for their use in extraction and desulfurization processes. For example, the study on the use of Bronsted acidic ionic liquids for the desulfurization of diesel fuel catalyzed at room temperature indicates the potential of such compounds in reducing sulfur content in fuels, thus contributing to cleaner energy production processes (Gao et al., 2010).

Propiedades

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-11-10-14(12(2)9-13(11)15)19(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCCNYRVLNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)

![3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5600770.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)